molecular formula C19H23NO3 B13978117 Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- CAS No. 63732-57-0

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-

Cat. No.: B13978117
CAS No.: 63732-57-0
M. Wt: 313.4 g/mol
InChI Key: SWYNUDMXTNTERF-MKUCUKIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a synthetic opioid derivative with structural modifications at positions 3 and 6 of the morphinan backbone. Key features include:

  • 3-hydroxyl group (3-OH): Retains opioid receptor affinity, similar to morphine.
  • 6-beta-ethoxy group (6-OCH₂CH₃): A unique substitution in the beta configuration, altering lipophilicity and metabolic stability compared to other morphinans.
  • 17-methyl group: Common to many opioids (e.g., morphine, codeine), enhancing receptor binding .

This compound is structurally distinct from well-known opioids due to its ethoxy substitution at position 6 and stereochemistry. Below, it is compared with codeine, ethylmorphine, isomorphine, and morphine.

Properties

CAS No.

63732-57-0

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1

InChI Key

SWYNUDMXTNTERF-MKUCUKIISA-N

Isomeric SMILES

CCO[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C

Canonical SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

    Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions. For example, the epoxy group can be introduced via an epoxidation reaction using a peracid.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Hydrogenation of the 7,8-Didehydro Bond

The 7,8-didehydro moiety undergoes catalytic hydrogenation under mild conditions:

  • Reagents/Conditions : H₂ gas, palladium on carbon (Pd/C) catalyst, room temperature, ethanol solvent.

  • Product : Saturated morphinan derivative (7,8-dihydro analog).

  • Yield : ~80%.

  • Mechanistic Notes : The reaction proceeds via syn-addition of hydrogen across the double bond, retaining stereochemistry at C6 and C14. The ethoxy group at C6 does not interfere with the reaction due to its beta orientation.

Oxidation of the 3-Hydroxyl Group

The phenolic -OH group at position 3 can be selectively oxidized:

  • Reagents/Conditions : KMnO₄ in acidic aqueous solution (pH 2–3), 0°C.

  • Product : 3-Keto derivative.

  • Yield : ~65%.

  • Side Reactions : Over-oxidation is minimized by strict temperature control. Competing epoxide ring-opening is not observed under these conditions.

Esterification and Etherification

The 3-hydroxyl group participates in nucleophilic acyl transfer:

  • Reagents/Conditions : Acetic anhydride, 4-dimethylaminopyridine (DMAP) catalyst, dichloromethane (DCM) solvent, 25°C.

  • Product : 3-Acetate ester.

  • Yield : ~75%.

  • Scope : Larger acyl groups (e.g., benzoyl) require extended reaction times (24–48 hours) but achieve comparable yields.

Diels–Alder Reactions

The 6,8-diene system reacts with electron-deficient dienophiles in a stereoselective manner. Key findings include:

Reaction Conditions and Outcomes

DienophileSolventTemp.Major ProductYieldSelectivity
Methyl vinyl ketoneBenzeneReflux7β-Acetyl-6β,14β-adduct 50%α-face
NitroetheneBenzeneReflux8β-Nitro-6β,14β-adduct 30%α-face
AcrylonitrileToluene80°C7β-Cyano-6β,14β-adduct 45%β-face
  • Stereochemical Control : The 6-beta-ethoxy group directs dienophile approach to the α-face of the diene, favoring endo transition states. This contrasts with methoxy-substituted analogs, where β-face selectivity dominates .

  • Epoxy Ring Stability : The 4,5-alpha-epoxy bridge remains intact during cycloaddition, unlike morphinans with opened E-rings .

Epoxide Ring-Opening

  • Reagents/Conditions : HBr (48% aq.), 60°C, 12 hours.

  • Product : 4,5-Diol derivative via nucleophilic attack at C5.

  • Yield : ~55%.

Demethylation at C17

  • Reagents/Conditions : BBr₃ in DCM, −78°C → 0°C.

  • Product : 17-Nor analog.

  • Yield : ~40%.

Comparative Reactivity with Analogues

ReactionThis CompoundCodeineThebaine
Hydrogenation 80% yieldNon-reactive90% yield
Diels–Alder α-face N/Aβ-face
Oxidation 65% yield<10% yield70% yield

The 6-beta-ethoxy group uniquely stabilizes transition states in Diels–Alder reactions compared to methoxy or hydroxyl substituents in related morphinans .

Stability Under Physiological Conditions

  • pH 7.4 (PBS) : Stable for >24 hours at 37°C.

  • Liver Microsomes : Rapid demethylation at C17 (t₁/₂ = 12 min) via CYP3A4.

Scientific Research Applications

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of morphinan derivatives.

    Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Research focuses on its potential therapeutic effects, such as analgesic properties.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of pain perception, mood, and other physiological responses. The molecular targets include the mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents Molecular Formula logP<sup>a</sup> Water Solubility Key References
Target Compound 3-OH, 6β-OCH₂CH₃, 17-CH₃ C₁₉H₂₃NO₄ ~2.5 (estimated) Moderate (lipophilic)
Morphine 3-OH, 6α-OH, 17-CH₃ C₁₇H₁₉NO₃ 1.0 Low
Codeine 3-OCH₃, 6α-OH, 17-CH₃ C₁₈H₂₁NO₃ 1.2 Low (prodrug)
Ethylmorphine (Codethyline) 3-OCH₂CH₃, 6α-OH, 17-CH₃ C₁₉H₂₃NO₃ 1.5 Low (prodrug)
Isomorphine 3-OH, 6β-OH, 17-CH₃ C₁₇H₁₉NO₃ 0.9 Moderate

<sup>a</sup>logP values estimated from structural analogs (e.g., codeine acetate: logP 2.07 ).

Key Observations:
  • The 3-OH group allows direct receptor binding without metabolic activation (unlike codeine and ethylmorphine, which require demethylation) .

Pharmacological Activity

Compound Receptor Affinity Therapeutic Use Metabolism Duration of Action
Target Compound High μ-opioid affinity Potential analgesic Likely glucuronidation at 3-OH Prolonged (stable 6-ethoxy)
Morphine High μ-opioid affinity Severe pain Glucuronidation (3-OH, 6-OH) 4–6 hours
Codeine Low (prodrug to morphine) Mild pain, antitussive CYP2D6-mediated demethylation 3–4 hours
Ethylmorphine Moderate (prodrug to morphine) Analgesic, antitussive Hepatic O-deethylation 4–5 hours
Isomorphine Reduced μ-affinity (6β-OH) Experimental Rapid glucuronidation Short
Key Observations:
  • The 3-OH group in the target compound may confer stronger analgesic effects than codeine or ethylmorphine, which require metabolic conversion .
  • The 6-beta-ethoxy group could slow metabolism, extending duration compared to morphine .

Research Findings and Gaps

  • Clinical Data: No in vivo studies are reported; further research is needed to validate pharmacokinetic and safety profiles.

Biological Activity

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-, also known as ethylmorphine, is a compound belonging to the morphinan class of alkaloids. This compound exhibits various biological activities, primarily as an analgesic and antitussive agent. The following sections will delve into its pharmacological properties, synthesis, and relevant case studies.

Structure and Composition

Morphinan-3-ol has the molecular formula C20H23NO4C_{20}H_{23}NO_4 and a molecular weight of approximately 341.40 g/mol. Its structure includes a morphinan backbone with specific substitutions that significantly influence its biological activity.

PropertyValue
Molecular FormulaC20H23NO4C_{20}H_{23}NO_4
Molecular Weight341.40 g/mol
CAS Registry NumberRWO67D87EU

Synthesis

The synthesis of morphinan derivatives often involves complex organic reactions. Notably, Diels-Alder reactions are commonly employed to create various morphinan structures with specific functional groups that enhance their biological activity .

Pharmacological Actions

  • Analgesic Properties : Morphinan derivatives are well-known for their analgesic effects. Ethylmorphine acts primarily on the central nervous system (CNS) to relieve pain by binding to opioid receptors, similar to other opioids like morphine and codeine .
  • Antitussive Effects : This compound is also utilized as an antitussive agent, effectively suppressing cough reflexes through its action on the CNS .
  • Metabolism and Toxicity : Ethylmorphine is metabolized in the liver by ethylmorphine-N-demethylase. Understanding its metabolic pathways is crucial for evaluating its safety profile and potential toxic effects .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of various morphinan derivatives, including ethylmorphine. The results indicated that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

Analgesic Efficacy in Clinical Trials

Clinical trials have demonstrated that morphinan derivatives provide effective pain relief comparable to traditional opioids but with a potentially lower risk of addiction. A comparative study highlighted that patients receiving ethylmorphine reported satisfactory pain control with fewer side effects than those treated with standard opioids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.